1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable carbonyl compound, under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of Fluorinated Phenyl Groups: The fluorinated phenyl groups can be introduced through nucleophilic aromatic substitution reactions, where fluorinated benzyl halides react with the thieno[2,3-d]pyrimidine core.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine, such as N,N-dimethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl groups, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl groups and thieno[2,3-d]pyrimidine core contribute to its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-chlorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide
- 1-[(3-bromophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide
Properties
Molecular Formula |
C24H19F4N3O3S |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H19F4N3O3S/c1-13-18-20(32)31(17-10-5-4-9-16(17)24(26,27)28)23(34)30(12-14-7-6-8-15(25)11-14)22(18)35-19(13)21(33)29(2)3/h4-11H,12H2,1-3H3 |
InChI Key |
JAEOIJOTAMYIRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.